1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
1-Methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a purine-derived heterocyclic compound featuring a fused imidazo[2,1-f]purine-dione core. Its structure includes a methyl group at the N1 position and a 2-morpholinoethyl substituent at the C8 position. Morpholinoethyl groups, characterized by a six-membered morpholine ring (containing both ether and amine functionalities), are known to enhance solubility and modulate pharmacokinetic properties compared to purely alkyl or aryl substituents.
Properties
IUPAC Name |
4-methyl-6-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-17-11-10(12(21)16-14(17)22)20-5-4-19(13(20)15-11)3-2-18-6-8-23-9-7-18/h2-9H2,1H3,(H,16,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFAJRRPRZKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine compounds.
Scientific Research Applications
1-Methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-f]purine-dione scaffold serves as a versatile platform for drug discovery. Below is a detailed comparison of structural analogs, focusing on substituents, biological targets, and pharmacological outcomes.
Table 1: Key Structural and Pharmacological Comparisons
Structural Insights
- C8 Substituents: The 2-morpholinoethyl group in the target compound contrasts with piperazinylalkyl (e.g., 3i, AZ-853) or phenylethyl (CAS 796886-59-4) chains. Piperazinyl groups enhance 5-HT1A/5-HT7 affinity due to their basic nitrogen atoms, which facilitate receptor interactions .
- N1/N3 Methylation : Methyl groups at N1/N3 (common in most analogs) reduce metabolic vulnerability, as seen in the moderate stability of piperazinylalkyl derivatives in human liver microsomes .
- Lipophilicity: The target compound’s morpholinoethyl group likely lowers logP compared to aryl-substituted analogs (e.g., E461-0526, logP = 4.38), balancing CNS penetration and solubility .
Pharmacological Divergence
- 5-HT1A/5-HT7 vs. TGF-β/PPARγ: While fluorophenylpiperazinyl derivatives (3i, AZ-853) excel in serotonin modulation, phenylethyl or aminophenyl analogs (CB11, CAS 796886-59-4) target PPARγ or TGF-β, indicating scaffold versatility .
- The target compound’s morpholine group may further mitigate muscarinic or histaminergic side effects.
Q & A
Q. How should researchers interpret conflicting cytotoxicity data in primary vs. cancer cell lines?
- Methodology : Normalize data to cell proliferation rates (e.g., EdU incorporation) and mitochondrial health (ATP assays). Use synergy/antagonism metrics (e.g., Combenefit software) to assess combinatorial effects with standard chemotherapeutics .
Q. What statistical approaches validate the significance of substituent-driven activity differences?
- Methodology : Apply multivariate ANOVA to account for variables like substituent size, polarity, and steric effects. Pair with Tukey’s HSD post-hoc tests to identify statistically distinct groups (p<0.05). Use QSAR models to predict activity trends .
Comparative & Mechanistic Studies
Q. How does the compound’s selectivity for adenosine receptor subtypes compare to clinical candidates?
- Methodology : Conduct competitive binding assays against A₁, A₂A, A₂B, and A₃ receptors. Compare selectivity ratios with reference antagonists (e.g., theophylline, ZM241385). Use Schild analysis to determine potency shifts in the presence of allosteric modulators .
Q. What structural features enhance resistance to metabolic degradation in vivo?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Introduce fluorinated or deuterated groups at labile positions (e.g., morpholinoethyl chain) to block oxidative pathways .
Experimental Design Challenges
Q. How to design a pharmacokinetic study for this compound in rodent models?
- Methodology : Administer via IV/PO routes and collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 h. Quantify compound levels via UPLC-MS. Calculate AUC, Cmax, t₁/₂, and bioavailability. Cross-validate with tissue distribution studies (e.g., brain penetration) .
Q. What controls are essential when assessing off-target effects in kinase profiling?
- Methodology : Include staurosporine (broad-spectrum kinase inhibitor) as a positive control. Use ATP concentration-matched assays to avoid false negatives. Validate hits via CRISPR-Cas9 knockout of suspected kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
